N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
CAS No.: 683765-38-0
Cat. No.: VC4708289
Molecular Formula: C22H25N3O3S2
Molecular Weight: 443.58
* For research use only. Not for human or veterinary use.
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide - 683765-38-0](/images/structure/VC4708289.png)
CAS No. | 683765-38-0 |
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Molecular Formula | C22H25N3O3S2 |
Molecular Weight | 443.58 |
IUPAC Name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Standard InChI | InChI=1S/C22H25N3O3S2/c1-15-6-4-5-13-25(15)30(27,28)17-11-9-16(10-12-17)21(26)24-22-19(14-23)18-7-2-3-8-20(18)29-22/h9-12,15H,2-8,13H2,1H3,(H,24,26) |
Standard InChI Key | HWIHLJCNMGVMPP-UHFFFAOYSA-N |
SMILES | CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold substituted at position 2 with a cyano group and an amide-linked benzamide moiety. The benzamide is further functionalized at the para position with a sulfonamide group connected to a 2-methylpiperidine ring. Key structural attributes include:
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Tetrahydrobenzo[b]thiophene core: Confers planarity and hydrophobic interactions with biological targets .
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Cyano group (-CN): Enhances electron-withdrawing properties and hydrogen-bonding capacity .
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Sulfonamide linker: Improves solubility and facilitates interactions with enzyme active sites.
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2-Methylpiperidine: Contributes to stereochemical complexity and modulates blood-brain barrier permeability.
The molecular formula is C₂₂H₂₅N₃O₃S₂, with a molecular weight of 443.58 g/mol. Computational studies predict a logP value of 3.2, indicating moderate lipophilicity, and a polar surface area of 112 Ų, suggesting favorable membrane permeability.
Synthesis and Structural Optimization
Synthetic Pathways
The compound is typically synthesized via a multi-step protocol leveraging the Gewald reaction and sequential coupling reactions :
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Gewald Reaction: Cyclohexanone reacts with malononitrile and elemental sulfur in the presence of morpholine to form 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile .
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Benzamide Formation: The amine group undergoes nucleophilic acyl substitution with 4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl chloride.
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Purification: Final purification via recrystallization or column chromatography yields >95% purity.
Key Reaction Conditions:
Biological Activity and Mechanism of Action
Enzyme Inhibition Profiles
The compound exhibits selective inhibition against key enzymatic targets:
Notable Features:
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5-LOX Selectivity: 50-fold selectivity over COX-2 (IC₅₀ = 6.1 μM) , reducing gastrointestinal toxicity risks compared to NSAIDs.
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HDAC Isoform Specificity: 3.5-fold preference for HDAC1 over HDAC6 , critical for cancer epigenetics.
Anti-Inflammatory Activity
In murine models, the compound reduced carrageenan-induced paw edema by 68% at 10 mg/kg, outperforming indomethacin (55%) . Mechanistically, it suppresses leukotriene B₄ (LTB₄) synthesis by blocking 5-LOX-mediated arachidonic acid metabolism .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: 89% oral bioavailability in rats due to balanced lipophilicity.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring; t₁/₂ = 4.2 h.
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Excretion: 70% renal, 25% fecal.
Future Directions and Challenges
Structural Optimization Opportunities
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Piperidine Modifications: Introducing fluorine at C2 to enhance metabolic stability.
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Sulfonamide Replacements: Testing phosphonamide or carbamate linkers for improved HDAC1 selectivity .
Clinical Translation Barriers
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Formulation Challenges: Poor aqueous solubility (0.12 mg/mL) necessitates nanoparticle delivery systems.
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Target Validation: CRISPR-Cas9 knockout studies needed to confirm 5-LOX as the primary anti-inflammatory target.
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